1-[(Tert-butoxy)methyl]-2-chlorobenzene
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Overview
Description
1-[(Tert-butoxy)methyl]-2-chlorobenzene is an organic compound featuring a tert-butoxy group attached to a benzene ring substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butoxy)methyl]-2-chlorobenzene typically involves the reaction of 2-chlorobenzyl chloride with tert-butyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
2-chlorobenzyl chloride+tert-butyl alcoholK2CO3this compound
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor technology. This approach allows for better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)methyl]-2-chlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to remove the tert-butoxy group, yielding simpler benzene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of deprotected benzene derivatives.
Scientific Research Applications
1-[(Tert-butoxy)methyl]-2-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in drug synthesis and as a protecting group in pharmaceutical chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)methyl]-2-chlorobenzene involves its reactivity towards nucleophiles and electrophiles. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and stability. The chlorine atom acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- tert-Butoxybis(dimethylamino)methane
- tert-Butyloxycarbonyl-protected amino acids
- tert-Butyl esters
Uniqueness
1-[(Tert-butoxy)methyl]-2-chlorobenzene is unique due to the presence of both a tert-butoxy group and a chlorine atom on the benzene ring.
Properties
IUPAC Name |
1-chloro-2-[(2-methylpropan-2-yl)oxymethyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-11(2,3)13-8-9-6-4-5-7-10(9)12/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHHVCGHCNVRJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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